molecular formula C28H30O6 B1246190 Rubriflordilactone B

Rubriflordilactone B

Cat. No. B1246190
M. Wt: 462.5 g/mol
InChI Key: JGSLSHOXBXVVTQ-NEUKEVNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubriflordilactone B is a terpene lactone that is a bisnortriterpenoid possessing an aromatic ring. It is isolated from the leaves and stems of Schisandra rubriflora and has been shown to exhibit anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a hexacyclic triterpenoid, a terpene lactone, a cyclic ether and a gamma-lactone.

Scientific Research Applications

1. Structural Elucidation and Synthetic Challenges

  • Rubriflordilactone B's structure was clarified using X-ray crystallography, NMR data, and theoretical calculations. This process revealed complexities, including the presence of an additional isomer, pseudorubriflordilactone B, and challenged initial assumptions about its structure (Grimblat, Kaufman, & Sarotti, 2016).

2. Biological Activities and Potential Therapeutic Applications

  • Rubriflordilactone B exhibited anti-HIV-1 activity with an EC50 value of 9.75 μg/mL and low cytotoxicity, suggesting its potential as an anti-HIV agent (Xiao et al., 2006).

3. Contributions to Synthetic Methodology

  • The synthesis of Rubriflordilactone B involved addressing challenges like the creation of its highly oxygenated polycyclic structure. This effort led to the development of new synthetic methodologies and provided insights into the structure of natural product isomers (Mohammad, 2019).

4. Potential Pharmacological Effects

  • In a study on LPS-induced acute lung injury in rats, Rubriflordilactone B showed inhibitory effects on inflammatory factors, suggesting its potential for treating inflammatory diseases (Wang, Qiu, & Ren, 2015).

properties

Product Name

Rubriflordilactone B

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

IUPAC Name

(3R,7R,10S,16R,18S,19S,20S)-9,9,19-trimethyl-18-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-4,8,17-trioxahexacyclo[11.10.0.03,7.03,10.014,21.016,20]tricosa-1(13),11,14(21),22-tetraen-5-one

InChI

InChI=1S/C28H30O6/c1-13-9-20(32-26(13)30)25-14(2)24-17-6-5-15-12-28-21(8-7-16(15)18(17)10-19(24)31-25)27(3,4)33-22(28)11-23(29)34-28/h5-9,14,19-22,24-25H,10-12H2,1-4H3/t14-,19+,20-,21-,22+,24-,25-,28+/m0/s1

InChI Key

JGSLSHOXBXVVTQ-NEUKEVNNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](CC3=C2C=CC4=C3C=C[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O[C@@H]1[C@@H]7C=C(C(=O)O7)C

Canonical SMILES

CC1C2C(CC3=C2C=CC4=C3C=CC5C(OC6C5(C4)OC(=O)C6)(C)C)OC1C7C=C(C(=O)O7)C

synonyms

rubriflordilactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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